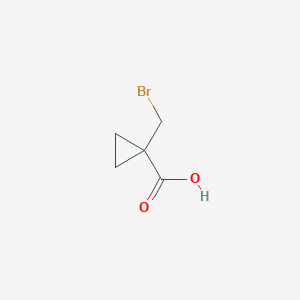

1-(Bromomethyl)cyclopropanecarboxylic acid

Description

Significance of the Cyclopropane (B1198618) Motif in Organic Synthesis and Beyond

The cyclopropane ring, a three-membered carbocycle, is a cornerstone in the architecture of numerous biologically active compounds and a frequent player in the development of new pharmaceuticals. scientificupdate.com Its significance stems from the inherent ring strain, which imparts unique electronic and conformational properties. Unlike more flexible aliphatic chains, the rigid structure of the cyclopropane ring provides a well-defined three-dimensional shape. nih.gov This rigidity can be advantageous in drug design, as it can lead to higher binding affinity and selectivity for biological targets.

The carbon-carbon bonds within a cyclopropane ring possess a higher p-character than typical alkanes, leading to properties that are intermediate between those of alkanes and alkenes. nih.gov This electronic feature allows the cyclopropane motif to act as a bioisosteric replacement for other functional groups, such as alkenes or gem-dimethyl groups, a strategy often employed to enhance metabolic stability, improve potency, and reduce off-target effects of drug candidates. scientificupdate.comnih.gov Consequently, the cyclopropyl group is found in a growing number of approved drugs. scientificupdate.com

Overview of 1-(Bromomethyl)cyclopropanecarboxylic Acid as a Key Synthetic Scaffold

This compound is a bifunctional molecule that incorporates both the valuable cyclopropane ring and two reactive functional groups: a carboxylic acid and a bromomethyl group. This combination makes it a highly versatile scaffold for the synthesis of a diverse array of more complex molecules. The carboxylic acid moiety can undergo a variety of transformations, including esterification, amidation, and reduction, while the bromomethyl group provides a reactive site for nucleophilic substitution reactions.

The strategic placement of these functional groups on the cyclopropane ring allows for the introduction of diverse substituents with precise spatial control. This capability is of paramount importance in medicinal chemistry and materials science, where the specific three-dimensional arrangement of atoms is critical to a molecule's function. The utility of this compound is further underscored by its role as a precursor to a variety of cyclopropane-containing compounds with applications in drug discovery and the development of novel materials. nbinno.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H7BrO2 |

| Molecular Weight | 179.01 g/mol |

| CAS Number | 19937910 |

| Appearance | Not specified |

| Solubility | Not specified |

Note: Data sourced from PubChem. nih.gov

The strategic importance of this compound lies in its ability to serve as a launchpad for the creation of intricate molecular designs, making it a subject of considerable interest in contemporary chemical research.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2/c6-3-5(1-2-5)4(7)8/h1-3H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XATQKLPPZOINMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CBr)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Transformations of 1 Bromomethyl Cyclopropanecarboxylic Acid Derivatives

Cyclopropane (B1198618) Ring-Opening Reactions

The high ring strain inherent in the cyclopropane ring makes it susceptible to cleavage under various conditions, leading to the formation of more stable acyclic or larger cyclic systems. The presence of the bromomethyl and carboxylic acid functionalities in the target molecule provides multiple avenues for initiating and influencing these ring-opening reactions.

Base-Promoted Ring Opening and Mechanistic Investigations (e.g., Cyclopropene and Zwitterionic/Carbene Intermediates)

The treatment of 1-(bromomethyl)cyclopropanecarboxylic acid derivatives with a base can initiate a cascade of reactions, often leading to ring-opened products through highly reactive intermediates. A common pathway involves the base-promoted elimination of hydrogen bromide to form a cyclopropene intermediate. This highly strained alkene is a key transient species that can undergo further transformations.

Mechanistic studies on analogous systems, such as the base-induced ring opening of gem-dibromocyclopropanes, provide valuable insights into the potential pathways. In these cases, the reaction is believed to proceed through the initial formation of a cyclopropene. Subsequent cleavage of the cyclopropene ring can lead to the formation of a zwitterionic or carbene-like intermediate. These intermediates are highly reactive and can be trapped by nucleophiles present in the reaction mixture, such as alcohols, to yield the final ring-opened products. The exact nature of the intermediate and the final product distribution are highly dependent on the reaction conditions and the structure of the substrate.

For instance, in the presence of an alkoxide base and its corresponding alcohol, the cyclopropene intermediate can be attacked by the alkoxide, leading to a vinyl carbanion which is subsequently protonated by the solvent to give the observed product. The formation of these transient intermediates is a key feature of the chemical reactivity of such strained systems.

Silver-Promoted Ring Expansion Reactions and Other Metal-Catalyzed Ring Transformations

Transition metals, particularly silver(I) salts, are known to promote the rearrangement of cyclopropylmethyl halides. In the case of this compound derivatives, the coordination of a silver ion to the bromine atom can facilitate its departure as a bromide ion, leading to the formation of a cyclopropylmethyl cation. This cation is highly unstable and readily undergoes rearrangement.

One of the characteristic reactions of cyclopropylmethyl cations is a ring-expansion to form a cyclobutyl cation. This process is driven by the relief of ring strain associated with the three-membered ring. The resulting cyclobutyl cation can then be trapped by a nucleophile to afford a cyclobutane-containing product. The regioselectivity of the nucleophilic attack on the rearranged cation will determine the final structure of the product.

Other transition metals, such as palladium, have also been shown to catalyze ring-expansion reactions of related cyclopropane derivatives. These reactions often proceed through different mechanistic pathways, such as oxidative addition of the carbon-bromine bond to the metal center, followed by migratory insertion and reductive elimination steps. The choice of metal catalyst and ligands can significantly influence the outcome of the reaction, allowing for selective access to different ring-expanded products.

Nucleophile-Mediated Ring Opening (e.g., with Alcohols)

The strained C-C bonds of the cyclopropane ring in this compound derivatives can be cleaved by nucleophiles, often under acidic or thermal conditions. When alcohols are used as nucleophiles, this can lead to the formation of γ-alkoxy-substituted butenoic acid derivatives.

The reaction likely proceeds through the formation of a cyclopropylmethyl cation, similar to the silver-promoted reactions. In the presence of an alcohol, which can act as a nucleophile, the cation can be trapped to form a ring-opened ether. The regioselectivity of the alcohol attack is a crucial aspect of this transformation. Attack at the exocyclic methylene (B1212753) carbon would lead to a homoallylic alcohol derivative, while attack at one of the ring carbons would result in a cyclobutanol derivative, which could then undergo further rearrangement.

The efficiency and selectivity of this nucleophile-mediated ring opening can be influenced by several factors, including the nature of the alcohol, the reaction temperature, and the presence of a Lewis or Brønsted acid catalyst to facilitate the formation of the cationic intermediate.

Stereoretentive and Stereospecific Ring Transformations

The stereochemical outcome of reactions involving this compound derivatives is of significant interest, as it can provide valuable mechanistic insights. Stereoretentive and stereospecific transformations are those in which the stereochemistry of the starting material is preserved or dictates the stereochemistry of the product, respectively.

For reactions proceeding through a concerted mechanism, such as certain pericyclic reactions, a high degree of stereospecificity is often observed. For example, if a derivative of this compound with a defined stereocenter were to undergo a concerted ring-opening reaction, the stereochemistry of the substituents on the newly formed double bond would be directly related to their configuration in the cyclopropane ring.

In contrast, reactions that proceed through intermediates that can lose their stereochemical integrity, such as planar carbocations or rapidly inverting radicals, may result in a mixture of stereoisomers. However, even in these cases, factors such as steric hindrance or the formation of chiral ion pairs can lead to a degree of stereoselectivity. The study of the stereochemical course of these transformations is crucial for understanding the underlying reaction mechanisms and for the development of stereoselective synthetic methods.

Skeletal Ring Contractions (e.g., via I(I)/I(III) Catalysis)

While ring expansion is a common transformation for cyclopropylmethyl systems, skeletal ring contractions are also possible under specific conditions. Hypervalent iodine reagents, particularly those involved in I(I)/I(III) catalytic cycles, have emerged as powerful tools for promoting unique rearrangements of strained ring systems.

Although direct examples involving this compound are not prevalent, related studies on the I(I)/I(III)-catalyzed fluorinative ring contraction of disubstituted bicyclobutanes to cis-α,α-difluorinated cyclopropanes highlight the potential for such transformations. whiterose.ac.uknih.gov This type of reaction proceeds through a proposed fluorination/stereospecific ring contraction/fluorination sequence. The key step involves the rearrangement of a four-membered ring intermediate to a three-membered ring.

Applying this concept to a derivative of this compound could potentially involve the formation of a cyclobutene equivalent, which then undergoes an I(I)/I(III)-catalyzed rearrangement. This would represent a novel transformation for this class of compounds, leading to highly functionalized, contracted ring systems. The mechanism of such a reaction would likely involve complex intermediates and stereoelectronic effects that dictate the final product's structure and stereochemistry.

Cycloaddition Reactions of Functionalized Cyclopropanes

Functionalized cyclopropanes, particularly those that can be converted into more reactive species like cyclopropenes, are valuable partners in cycloaddition reactions. The base-promoted elimination of HBr from this compound derivatives can generate a cyclopropene in situ. These highly strained and reactive dienophiles can then participate in various cycloaddition reactions, providing a powerful tool for the construction of complex polycyclic systems.

For example, the in situ generated cyclopropene can undergo a [4+2] Diels-Alder reaction with a suitable diene. The high reactivity of the cyclopropene double bond, driven by the release of ring strain, often allows these reactions to proceed under mild conditions. The stereoselectivity of the Diels-Alder reaction is governed by the well-established endo rule and steric interactions between the diene and the dienophile.

Furthermore, these cyclopropene intermediates can also participate in other types of cycloadditions, such as [3+2] and [2+1] cycloadditions, with various reaction partners. The specific type of cycloaddition and the nature of the resulting product will depend on the electronic properties of the cyclopropene and the other reactant. These cycloaddition strategies offer a versatile and efficient route to a wide range of complex molecules starting from readily available this compound derivatives.

Construction of Polycyclic, Bridged-Ring, and Spirocyclic Systems

The unique structural and electronic properties of cyclopropane derivatives, such as those derived from this compound, make them valuable precursors for constructing intricate cyclic systems. The strain energy of the three-membered ring provides a thermodynamic driving force for ring-opening and cycloaddition reactions, enabling the synthesis of complex polycyclic, bridged, and spirocyclic frameworks. researchgate.net

Methodologies for building these systems often involve the use of cyclopropanes as three-carbon (C3) synthons. For instance, intramolecular conjugate additions of carbon nucleophiles to in-situ generated vinylnitroso compounds have been shown to be a novel approach to creating highly functionalized bridged and fused ring systems, including [3.2.1]-, [2.2.2]-, and [2.2.1]-bridged carbobicyclic compounds. nih.gov Another powerful strategy is the "cut-and-sew" approach, which utilizes transition-metal-catalyzed C-C bond activation of cyclic ketones to deconstruct and then reassemble molecular scaffolds into more complex bridged and fused rings. nih.gov

Spirocyclic systems, which are prevalent in many natural products and pharmaceuticals, can be synthesized from various starting materials, including pyroglutamic acid, leading to rigid bislactams and lactam-lactones. nih.govnih.gov The Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl and an alkene, has also been employed to create functionalized spirocyclic oxetanes from cyclic ketones. rsc.org

The development of novel cycloaddition reactions has further expanded the toolkit for synthesizing these complex structures. For example, a type II [5+2] cycloaddition provides a direct route to bridged bicyclo[m.n.1] systems, which are core structures in various natural products. researchgate.net These methods highlight the versatility of small, strained rings in the stereocontrolled synthesis of diverse and complex molecular architectures.

| Reaction Type | Target System | Key Features |

|---|---|---|

| Intramolecular Michael Addition | Bridged/Fused Rings ([3.2.1], [2.2.2]) | Utilizes in-situ formed vinylnitroso compounds. nih.gov |

| "Cut-and-Sew" Reaction | Bridged/Fused Rings | Transition-metal-catalyzed C-C activation of cyclic ketones. nih.gov |

| Paternò–Büchi Reaction | Spirocyclic Oxetanes | Photochemical [2+2] cycloaddition of ketones and alkenes. rsc.org |

| Type II [5+2] Cycloaddition | Bridged Bicyclo[m.n.1] Systems | Forms highly functionalized bridged systems with endo selectivity. researchgate.net |

Asymmetric Cycloadditions and C-H Bond Activated Processes

The development of catalytic asymmetric reactions involving cyclopropane derivatives has become a major focus in synthetic chemistry, allowing for the enantioselective construction of complex molecules. Asymmetric cycloaddition reactions, particularly [3+2] cycloadditions, utilize donor-acceptor (D-A) cyclopropanes to produce spiro-cyclopentanes and other valuable scaffolds with high stereocontrol. rsc.org These reactions can be catalyzed by various means, including chiral Brønsted bases, which enable the synthesis of products with multiple contiguous stereogenic centers in excellent yields and enantioselectivities. rsc.org

Transition metal catalysis plays a significant role in activating cyclopropanes for various transformations. nih.gov Chiral cobalt catalysts, for example, have been used for the asymmetric reductive cyclopropanation of alkenes using gem-dichloroalkanes as carbene precursors, yielding chiral cyclopropanes with high enantioselectivity. dicp.ac.cn This method is notable for its tolerance of various functional groups and its applicability to a range of alkene substrates. dicp.ac.cnnih.gov

In parallel, C-H bond activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds. For cyclopropanecarboxylic acid derivatives, palladium(II)-catalyzed enantioselective C(sp³)–H activation allows for cross-coupling with organoboron reagents. nih.govnih.gov This strategy, often employing mono-protected amino acid (MPAA) ligands, provides a novel method for synthesizing enantioenriched cis-substituted cyclopropanecarboxylic acids. nih.gov A synergistic approach combining ligand-enabled C-H activation with the strain-release-driven C-C bond cleavage of the cyclopropane ring allows for skeletal reorganization, leading to valuable motifs like 3-oxabicyclo[3.1.0]hexan-2-ones. chemrxiv.orgchemrxiv.org This dual-activation strategy represents a new paradigm in molecular editing for complex molecule synthesis. chemrxiv.orgchemrxiv.org

| Process | Catalyst/Ligand | Transformation | Key Outcome |

|---|---|---|---|

| Asymmetric [3+2] Cycloaddition | Chiral Brønsted Base | D-A Cyclopropanes + Azadienes | Spiro-cyclopentane benzofurans with high enantioselectivity. rsc.org |

| Asymmetric Cyclopropanation | Chiral Cobalt Complex | Alkenes + gem-dichloroalkanes | Chiral cyclopropanes with high ee values. dicp.ac.cn |

| Enantioselective C-H Activation | Pd(II) / MPAA Ligands | Cyclopropanecarboxylic acids + Organoborons | Chiral carboxylic acids with tertiary/quaternary stereocenters. nih.gov |

| C-H Activation / Skeletal Reorganization | Pd(II) / MPAA Ligands | Cyclopropane Carboxylic Acid Derivatives | 3-oxabicyclo[3.1.0]hexan-2-one scaffolds. chemrxiv.orgchemrxiv.org |

Photoredox Catalysis-Cooperated Cycloadditions

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling novel transformations under mild conditions. In the context of cyclopropane chemistry, this approach has facilitated unique cycloaddition reactions that are often complementary to traditional thermal methods. Photoredox catalysis can initiate reactions through single-electron transfer (SET) processes, generating radical intermediates from stable precursors. researchgate.net

One notable application is the formal [3+2] cycloaddition of aryl cyclopropyl ketones with olefins to form highly substituted cyclopentane rings. nih.gov In this process, a photocatalyst, such as Ru(bpy)₃²⁺, promotes the one-electron reduction of the ketone to a radical anion. This intermediate undergoes ring-opening to form a distonic radical anion, which then engages in a cycloaddition with an alkene partner. nih.govnih.gov This method is particularly effective for constructing quaternary carbon stereocenters with high diastereoselectivity. nih.gov

Furthermore, the combination of photoredox catalysis with chiral Lewis acid catalysis provides a powerful strategy for achieving enantioselectivity in these photocycloadditions. nih.gov This dual-catalysis approach allows for the asymmetric synthesis of complex five-membered carbocycles that are otherwise difficult to access. nih.gov The reaction proceeds under mild visible-light irradiation, and inexpensive organic dyes like Eosin Y can sometimes be used as effective photoredox co-catalysts, enhancing the practicality of the method. dicp.ac.cn By leveraging the principle of remote activation via SET, photoredox catalysis has also enabled the (3+3) dipolar cycloaddition of nitrones with aryl cyclopropanes, proceeding with excellent regio- and stereoselectivity. researchgate.net

| Reaction Type | Substrates | Catalyst System | Key Intermediate | Product |

|---|---|---|---|---|

| [3+2] Cycloaddition | Aryl Cyclopropyl Ketones + Olefins | Ru(bpy)₃²⁺, La(OTf)₃, TMEDA | Distonic Radical Anion | Substituted Cyclopentanes nih.gov |

| Asymmetric [3+2] Photocycloaddition | Aryl Cyclopropyl Ketones + Alkenes | Photoredox Catalyst + Chiral Lewis Acid | Lewis Acid Activated Radical Anion | Enantioenriched Carbocycles nih.gov |

| (3+3) Dipolar Cycloaddition | Aryl Cyclopropanes + Nitrones | Photoredox Catalyst (e.g., PC-1) | Aryl Radical Cation | Isoxazolidine Derivatives researchgate.net |

Functional Group Transformations and Derivatization Strategies

Ester Hydrolysis and Decarboxylation

Esters derived from this compound can undergo hydrolysis to yield the parent carboxylic acid and the corresponding alcohol. This reaction can be catalyzed by either acid or base. wikipedia.orglibretexts.org Acid-catalyzed hydrolysis is a reversible equilibrium process, typically driven to completion by using a large excess of water. libretexts.orgyoutube.comucalgary.ca The mechanism is the reverse of Fischer esterification, involving protonation of the carbonyl oxygen, nucleophilic attack by water, and subsequent elimination of the alcohol. youtube.comucalgary.ca

Alkaline hydrolysis, or saponification, is an irreversible reaction that proceeds to completion. wikipedia.orglibretexts.org It involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, forming a tetrahedral intermediate that then expels an alkoxide ion. A rapid acid-base reaction between the resulting carboxylic acid and the alkoxide yields a carboxylate salt and an alcohol. ucalgary.ca Notably, esters of cyclopropanecarboxylic acid have been found to exhibit enhanced stability under both acidic and basic hydrolytic conditions compared to their non-cyclic analogs, a property attributed to hyperconjugative stabilization by the cyclopropyl group. nih.gov

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide. wikipedia.org While simple carboxylic acids decarboxylate slowly, the reaction is facilitated by the presence of an electron-withdrawing group at the β-position. wikipedia.org The decarboxylation of cyclopropanecarboxylic acid itself is a subject of interest in mechanistic studies. youtube.com For derivatives, photoredox catalysis has enabled decarboxylative radical addition-polar cyclization cascades, providing a route to functionalized cyclopropanes from aliphatic carboxylic acids under mild conditions. nih.gov This process involves the generation of a carbon-centered radical via decarboxylation, which can then participate in further bond-forming reactions. nih.govorganic-chemistry.org

Carbon-Carbon Bond Forming Reactions (e.g., Heck, Suzuki, Sonogashira Coupling Reactions)

The bromomethyl group on the cyclopropane ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks.

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orglibretexts.orgwikipedia.org While typically applied to aryl and vinyl halides, derivatives of this compound can potentially participate in Heck-type reactions, where the C-Br bond is activated by the palladium catalyst. The reaction generally proceeds with high stereoselectivity. organic-chemistry.orgmdpi.com Asymmetric versions of the Heck reaction are powerful tools for creating chiral centers. beilstein-journals.org

The Suzuki reaction is a versatile cross-coupling method that joins an organoboron species (like a boronic acid or ester) with an organohalide using a palladium catalyst and a base. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is widely used for synthesizing biaryls, polyolefins, and styrenes. wikipedia.orgtcichemicals.com The broad functional group tolerance and the low toxicity of the boron reagents make the Suzuki coupling particularly attractive. organic-chemistry.orgtcichemicals.com Derivatives of this compound can be coupled with various organoboron reagents to introduce new aryl, vinyl, or alkyl substituents. nih.gov

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. nih.gov It is typically carried out with a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is instrumental in the synthesis of substituted alkynes, which are important building blocks in pharmaceuticals and organic materials. nih.govwikipedia.org The bromomethyl derivative can be coupled with terminal alkynes to generate alkynylated cyclopropane structures. organic-chemistry.org Copper-free variations have been developed to avoid the undesired homocoupling of the alkyne substrate. nih.govorganic-chemistry.org

| Coupling Reaction | Coupling Partners | Catalyst System | Bond Formed |

|---|---|---|---|

| Heck | Organohalide + Alkene | Pd Catalyst + Base | C(sp²)-C(sp²) |

| Suzuki | Organohalide + Organoboron | Pd Catalyst + Base | C(sp²)-C(sp²), C(sp²)-C(sp³) |

| Sonogashira | Organohalide + Terminal Alkyne | Pd Catalyst + Cu(I) Cocatalyst + Base | C(sp²)-C(sp) |

Alkylation Reactions (e.g., with 1,1'-bis(bromomethyl)cyclopropane)

Alkylation reactions involving bromomethylcyclopropane derivatives are crucial for introducing the cyclopropylmethyl moiety into various molecules. The bromine atom serves as a good leaving group in nucleophilic substitution reactions. For instance, a compound like 1,1'-bis(bromomethyl)cyclopropane would act as a dialkylating agent, capable of reacting with nucleophiles to form two new carbon-heteroatom or carbon-carbon bonds. Such reagents are useful for constructing more complex structures, including spirocycles or macrocycles, by reacting with dinucleophiles.

The reactivity of the C-Br bond allows for the alkylation of a wide range of nucleophiles, including carbanions (e.g., from malonic esters), amines, thiols, and alkoxides. These reactions are fundamental for building molecular complexity from simple cyclopropane precursors.

Formal Hydroxyl Group Substitution in Cyclopropanols with Cyclopropane Ring Preservation

The substitution of a hydroxyl group in cyclopropanol derivatives, particularly those derived from this compound, presents a unique challenge due to the inherent strain of the three-membered ring. The proximity of the cyclopropane ring to the reactive center can lead to ring-opening reactions, which are often thermodynamically favored. However, with careful selection of reagents and reaction conditions, it is possible to achieve formal hydroxyl group substitution while preserving the cyclopropane moiety.

One common strategy involves the conversion of the hydroxyl group into a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution. This two-step process allows for milder reaction conditions in the substitution step, thereby minimizing the risk of ring rearrangement.

For instance, 1-(hydroxymethyl)cyclopropanecarboxylic acid can be esterified and then treated with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like pyridine to form the corresponding tosylate. Subsequent reaction with a nucleophile, such as a halide salt, can then proceed via an SN2 mechanism to yield the substituted product with the cyclopropane ring intact. The choice of solvent is crucial in these reactions; polar aprotic solvents are generally preferred for SN2 reactions. ucsb.edumasterorganicchemistry.com

The mechanism of this substitution is critical for maintaining the ring's integrity. A direct SN2 attack on the primary carbon bearing the leaving group is the desired pathway. masterorganicchemistry.com Conditions that favor an SN1 mechanism, which would involve the formation of a primary carbocation adjacent to the cyclopropane ring, are generally avoided as this intermediate is highly prone to rearrangement and ring-opening.

Recent research has also explored mechanochemical methods for nucleophilic substitution of alcohols. These solvent-free or low-solvent techniques can offer advantages in terms of reaction times and sustainability. For example, the use of fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) as an activating agent for alcohols has been shown to facilitate nucleophilic substitution with various nucleophiles, including halides, under ball-milling conditions. This method proceeds through a reactive O-alkyl isouronium intermediate and has demonstrated success with primary alcohols, suggesting its potential applicability to 1-(hydroxymethyl)cyclopropanecarboxylic acid derivatives, though specific studies on this substrate are limited.

Below is a table summarizing representative transformations involving the formal substitution of a hydroxyl group in a cyclopropanemethanol derivative with preservation of the cyclopropane ring.

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 1-(Hydroxymethyl)cyclopropanecarboxylic acid methyl ester | 1. TsCl, Pyridine2. NaBr, Acetone | This compound methyl ester | Not Reported | Conceptual |

| 1-(Hydroxymethyl)cyclopropanecarboxylic acid | TFFH, K₂HPO₄, KBr (ball milling) | This compound | Not Reported | Conceptual |

Conversion to Halogenated Cyclopropanes

The conversion of this compound derivatives to other halogenated cyclopropanes, such as those containing chlorine, fluorine, or iodine, is a key transformation for creating a diverse range of compounds for further synthetic applications. The most common method to achieve this is through a halogen exchange reaction, often referred to as the Finkelstein reaction. wikipedia.org

The classic Finkelstein reaction involves the treatment of an alkyl halide with an excess of a metal halide salt in a suitable solvent. wikipedia.org The reaction is an equilibrium process, and its success often relies on Le Châtelier's principle, where the precipitation of the less soluble metal halide salt drives the reaction to completion. wikipedia.org

For the conversion of a 1-(bromomethyl)cyclopropane derivative to its iodo-analogue, sodium iodide (NaI) in acetone is a commonly used reagent system. Sodium bromide (NaBr), which is formed as a byproduct, is insoluble in acetone and precipitates, thus shifting the equilibrium towards the formation of the desired 1-(iodomethyl)cyclopropane product. wikipedia.org

The conversion to chloro- and fluoro-derivatives can be more challenging. For the synthesis of 1-(chloromethyl)cyclopropanes, reagents like lithium chloride in a polar aprotic solvent such as dimethylformamide (DMF) can be employed. The conversion to 1-(fluoromethyl)cyclopropanes often requires more specialized fluorinating agents, such as potassium fluoride (KF) in the presence of a phase-transfer catalyst or in a polar aprotic solvent.

The mechanism for the Finkelstein reaction is a classic SN2 nucleophilic substitution. wikipedia.org The halide anion acts as the nucleophile, attacking the carbon atom bearing the leaving group (in this case, the bromide) from the backside. This single-step mechanism is generally favored for primary alkyl halides like the 1-(bromomethyl)cyclopropane system.

It is important to note that while the Finkelstein reaction is well-established for many alkyl halides, its application to cyclopropylmethyl systems requires careful consideration of potential side reactions, such as elimination or ring-opening, although these are less likely with primary substrates under typical Finkelstein conditions.

The following table provides an overview of potential halogen exchange reactions starting from a 1-(bromomethyl)cyclopropane derivative.

| Starting Material | Reagents | Product | Driving Force | Reference |

| This compound ester | NaI, Acetone | 1-(Iodomethyl)cyclopropanecarboxylic acid ester | Precipitation of NaBr | wikipedia.org |

| This compound ester | LiCl, DMF | 1-(Chloromethyl)cyclopropanecarboxylic acid ester | High concentration of nucleophile | wikipedia.org |

| This compound ester | KF, Phase-transfer catalyst | 1-(Fluoromethyl)cyclopropanecarboxylic acid ester | Use of specialized fluorinating agent | wikipedia.org |

Precursors for Advanced Organic Scaffolds

The compound serves as a foundational element for generating a variety of advanced molecular skeletons, leveraging the reactivity of both the carboxylic acid and the bromomethyl group.

Spirocyclopropyl oxindoles and pyrazolones are prominent structural motifs in medicinal chemistry, recognized for their wide spectrum of biological activities. acs.orgnih.gov The synthesis of these complex spirocyclic systems is an active area of research, with numerous strategies developed to access these valuable compounds. acs.orgresearchgate.netrsc.orgnih.govmdpi.comrsc.org

Methodologies for synthesizing spirocyclopropyl oxindoles often involve the cyclopropanation of 3-alkylideneoxindoles or multicomponent reactions starting from isatins. acs.org Similarly, the construction of spirocyclopropyl pyrazolones can be achieved through cascade annulation approaches from pyrazole-3-ketone substrates or via the annulation of arylidenepyrazolones. rsc.orgresearchgate.net While these methods are effective, the direct application of this compound as a primary building block for the construction of spirocyclopropyl oxindoles and pyrazolones is not extensively documented in the reviewed scientific literature.

Table 1: Synthetic Approaches to Spirocyclopropyl Oxindoles & Pyrazolones

| Target Compound | Common Precursors | Reaction Type |

| Spirocyclopropyl Oxindoles | Isatins, 3-Alkylideneoxindoles | Multicomponent Reaction, Cyclopropanation |

| Spirocyclopropyl Pyrazolones | Pyrazole-3-ketones, Arylidenepyrazolones | Cascade Annulation, [2+1] Annulation |

Fused bicyclic systems containing a cyclopropane ring, such as the bicyclo[3.1.0]hexane framework, are integral to many biologically active molecules. An important example is the 3-oxabicyclo[3.1.0]hexan-2-one core. A documented synthesis of this bicyclic lactone involves the condensation of diphenyl malonate with (R)-epichlorohydrin. acs.org

The structure of this compound contains the ideal arrangement of functional groups for the formation of this bicyclic lactone via an intramolecular SN2 reaction. Treatment of this compound with a base can deprotonate the carboxylic acid, forming a carboxylate. This carboxylate can then act as an internal nucleophile, displacing the bromide ion to forge the fused bicyclic lactone system of 3-oxabicyclo[3.1.0]hexan-2-one. This intramolecular cyclization represents a direct and efficient pathway to this valuable synthetic intermediate. nih.gov

The bifunctional nature of this compound makes it a theoretical candidate for reactions with dinucleophiles to form complex heterocyclic structures. For instance, reactions with nucleophiles such as amines or thiourea could potentially lead to the formation of novel heterocyclic systems incorporating the cyclopropane motif. mdpi.comyoutube.comyoutube.comresearchgate.net However, specific examples detailing the use of this compound for the construction of such complex heterocyclic frameworks are not widely reported in the surveyed literature.

Cyclopropyl boronic acids are highly valuable reagents in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce the cyclopropyl moiety into organic molecules. Established synthetic routes to cyclopropyl boronic acid typically involve the reaction of a cyclopropyl Grignard reagent with a trialkyl borate or the borylation of cyclopropanecarboxylic acid itself. The use of this compound as a direct precursor for preparing cyclopropyl boronic acid species for cross-coupling reactions is not a documented pathway in the scientific literature.

Role in the Synthesis of Complex Molecules

The incorporation of the cyclopropane unit is a key feature in many natural products and their derivatives, imparting unique conformational constraints and biological activities.

The fungal metabolite (-)-TAN-2483B and the phytotoxin component Coronamic Acid are important targets in total synthesis due to their interesting biological profiles. nih.govnih.gov The synthesis of (-)-TAN-2483B and its analogues has been achieved through a strategy involving a cyclopropanation followed by a ring-expansion sequence, typically starting from D-mannose. nih.govresearchgate.netresearchgate.netgoogle.com

Coronamic acid, or 2-ethyl-1-aminocyclopropane-1-carboxylic acid, is another key natural product containing a cyclopropane ring. nih.gov While numerous synthetic approaches to these and other cyclopropane-containing natural products exist, the specific use of this compound as a starting material in the total synthesis of (-)-TAN-2483B or Coronamic Acid has not been reported in the reviewed literature. Synthetic strategies for these molecules generally rely on alternative precursors and methodologies to construct the core cyclopropane structure. nih.gov

Computational Studies and Mechanistic Elucidation

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) on Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the mechanisms of chemical reactions at the atomic level. sumitomo-chem.co.jpmdpi.com These calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, products, transition states, and intermediates. researchgate.net For reactions involving 1-(bromomethyl)cyclopropanecarboxylic acid, DFT can be used to explore various possible pathways, such as nucleophilic substitution at the bromomethyl group or reactions involving the carboxylic acid functionality.

For instance, in the context of cyclopropanation reactions, DFT calculations have been instrumental in understanding the stereochemical outcomes. rsc.org By calculating the energies of different transition states leading to various stereoisomers, researchers can predict which product is likely to be favored. These theoretical predictions can then be compared with experimental results to validate the proposed mechanism.

A hypothetical DFT study on the reaction of this compound with a nucleophile could involve the following steps:

Optimization of the geometries of the reactants, this compound and the nucleophile.

Locating the transition state structure for the nucleophilic attack on the bromomethyl group.

Performing frequency calculations to confirm that the transition state has exactly one imaginary frequency, corresponding to the reaction coordinate.

Calculating the activation energy of the reaction, which is the energy difference between the transition state and the reactants.

Such studies provide a detailed picture of the reaction mechanism, including the nature of bond breaking and bond formation in the transition state.

Modeling of Cyclopropane (B1198618) Ring Transformations and Reactivity

The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions, a key aspect of its reactivity. beilstein-journals.orgrsc.org Computational modeling can be used to investigate the factors that influence the ease and regioselectivity of these ring-opening processes. For this compound, the presence of the electron-withdrawing carboxylic acid group and the potentially leaving bromomethyl group can significantly influence the reactivity of the cyclopropane ring.

Computational models can simulate the behavior of the molecule under different conditions, such as in the presence of acids, bases, or transition metal catalysts, which are often used to promote ring-opening reactions. organic-chemistry.org These models can predict which bonds in the cyclopropane ring are most likely to break and what types of intermediates (e.g., carbocations, radicals) might be formed. For example, in donor-acceptor cyclopropanes, the polarization of the C-C bonds facilitates ring-opening by nucleophiles. researchgate.net

The reactivity of cyclopropanes can be explored using various computational approaches, including:

Molecular Orbital Theory: Analyzing the frontier molecular orbitals (HOMO and LUMO) can provide insights into the sites of nucleophilic and electrophilic attack.

Reaction Force Analysis: This method can be used to understand the electronic and structural changes that occur along the reaction coordinate of a ring-opening reaction.

Ab Initio Molecular Dynamics (AIMD): AIMD simulations can be used to study the dynamic behavior of the molecule as it undergoes a ring-opening transformation, providing a more complete picture of the reaction process.

Theoretical Insights into Kinetic Selectivity and Stereochemical Outcomes

Many reactions involving cyclopropane derivatives can lead to the formation of multiple stereoisomers. Understanding and controlling the stereochemical outcome of these reactions is crucial, especially in the synthesis of chiral molecules for pharmaceutical applications. doi.org Theoretical calculations can provide valuable insights into the factors that govern kinetic selectivity and stereochemistry. rsc.org

For the synthesis of substituted cyclopropanecarboxylic acids, computational studies can be used to model the interactions between reactants and catalysts in stereoselective reactions. rsc.org By examining the transition state structures for the formation of different stereoisomers, it is possible to understand the origins of the observed stereoselectivity. For example, steric hindrance or specific non-covalent interactions (e.g., hydrogen bonding) in the transition state can favor the formation of one stereoisomer over another. doi.org

A review of enantioselective Michael Initiated Ring Closure (MIRC) reactions highlights the use of chiral catalysts to control the stereochemistry of cyclopropane formation. rsc.org DFT calculations have been used to elucidate the role of these catalysts in stabilizing the transition state that leads to the desired enantiomer. rsc.org These theoretical insights are crucial for the rational design of new and more effective catalysts for stereoselective cyclopropanation reactions.

In Silico Approaches to Molecular Design and Substrate-Enzyme Interactions

The cyclopropane ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. nih.govacs.org The rigid nature of the cyclopropane ring can help to lock a molecule into a specific conformation, which can be beneficial for binding to a biological target. nih.gov In silico methods, such as molecular docking and molecular dynamics simulations, are powerful tools for exploring the potential of cyclopropane-containing molecules as drug candidates. nih.govnih.gov

Molecular docking can be used to predict how a molecule like this compound, or a derivative thereof, might bind to the active site of an enzyme. nih.gov This involves generating a three-dimensional model of the molecule and "docking" it into a model of the enzyme's active site. The docking program then calculates a score that reflects the predicted binding affinity. These predictions can help to prioritize which molecules to synthesize and test in the laboratory.

Molecular dynamics simulations can provide a more dynamic picture of the substrate-enzyme interaction. nih.gov These simulations model the movement of atoms in the molecule and the enzyme over time, providing insights into the stability of the binding pose and the key interactions that are responsible for binding. This information can be used to design molecules with improved binding affinity and selectivity. The use of cyclopropane scaffolds in the design of such molecules is an active area of research. acs.orgresearchgate.net

| Computational Technique | Application in Drug Design |

| Molecular Docking | Predicts the preferred binding orientation of a ligand to a protein target. |

| Molecular Dynamics | Simulates the time-dependent behavior of a molecular system. |

| QSAR Modeling | Relates the chemical structure of a molecule to its biological activity. |

Conformational Analysis of Bromomethylcyclopropanes

The three-dimensional shape, or conformation, of a molecule can have a significant impact on its physical properties and biological activity. figshare.com For a flexible molecule like this compound, which has several rotatable bonds, a conformational analysis is necessary to identify the most stable conformations.

Computational methods, such as molecular mechanics and quantum mechanics, can be used to calculate the energies of different conformations and to identify the low-energy conformers that are most likely to be populated at room temperature. researchgate.netresearchgate.net This information is crucial for understanding the molecule's behavior and for interpreting experimental data, such as NMR spectra.

A conformational analysis of a related molecule, (S)-(+)-1-bromo-2-methylbutane, using vibrational circular dichroism (VCD) and DFT calculations, revealed the presence of several stable conformers. researchgate.net A similar approach could be applied to this compound to determine its preferred conformations. The analysis would involve rotating the C-C bond connecting the cyclopropane ring to the bromomethyl group and the C-C bond connecting the ring to the carboxylic acid group, and calculating the energy at each rotational angle. The resulting potential energy surface would reveal the global and local energy minima, corresponding to the most stable conformations.

Analytical and Spectroscopic Characterization Methods

Mass Spectrometry (MS)

General Mass Spectrometry for Molecular Weight and Fragmentation:No general mass spectrometry data detailing the molecular weight and fragmentation patterns for 1-(Bromomethyl)cyclopropanecarboxylic acid was found.

Due to the strict adherence to the provided outline and the focus solely on the chemical compound “this compound,” the article cannot be generated without the foundational scientific data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by distinct absorption bands corresponding to the carboxylic acid and the alkyl halide functionalities.

The most prominent feature in the IR spectrum of a carboxylic acid is the very broad O–H stretching vibration, which typically appears in the 3300-2500 cm⁻¹ region. orgchemboulder.comlibretexts.org This broadening is a result of strong intermolecular hydrogen bonding, which forms a dimeric structure in the solid state or in concentrated solutions. orgchemboulder.comspectroscopyonline.com Superimposed on this broad O-H band are the sharper C-H stretching vibrations of the cyclopropyl and methyl C-H bonds.

Another key absorption is the intense carbonyl (C=O) stretching band, which for a saturated carboxylic acid, is expected between 1760 and 1690 cm⁻¹. orgchemboulder.comlibretexts.org The presence of hydrogen bonding in a dimeric form typically shifts this absorption to a lower wavenumber, around 1710 cm⁻¹. libretexts.org Additional characteristic peaks include the C–O stretching vibration, found in the 1320-1210 cm⁻¹ range, and the out-of-plane O–H bend, which can produce a broad absorption between 950-910 cm⁻¹. orgchemboulder.com The presence of the bromomethyl group would be indicated by C-Br stretching vibrations, although these are typically weak and appear in the fingerprint region at lower wavenumbers.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 3300 - 2500 | Strong, Very Broad |

| Alkyl (C-H) | Stretching | ~3000 | Medium, Sharp (on top of O-H band) |

| Carbonyl (C=O) | Stretching | 1760 - 1690 | Strong, Sharp |

| Carboxylic Acid (C-O) | Stretching | 1320 - 1210 | Medium |

| Carboxylic Acid (O-H) | Bending | 1440 - 1395 and 950 - 910 | Medium, Broad |

| Alkyl Halide (C-Br) | Stretching | 690 - 515 | Medium to Weak |

X-ray Diffraction Analysis for Solid-State Structure and Stereochemistry

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can unambiguously establish the compound's molecular structure, conformation, and stereochemistry.

For a chiral molecule like this compound, Single-Crystal X-ray Diffraction (SCXRD) would be invaluable. By analyzing the diffraction pattern of a single, well-ordered crystal, SCXRD can provide detailed information on bond lengths, bond angles, and the absolute configuration of the stereocenter (C1), distinguishing between the (R) and (S) enantiomers.

In cases where suitable single crystals cannot be obtained, Powder X-ray Diffraction (PXRD) is utilized. nih.gov PXRD provides a characteristic diffraction pattern, or "fingerprint," for a crystalline solid, which is useful for identifying the compound and detecting the presence of different crystalline forms, known as polymorphs. nih.gov Polymorphism is critical in pharmaceutical development, as different polymorphs can have different physical properties. PXRD is also essential for assessing the bulk purity of a crystalline sample. nih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a range of techniques used to separate, identify, and quantify the components of a mixture. For this compound, various chromatographic methods are essential for assessing purity, monitoring reactions, and separating enantiomers.

Gas Chromatography (GC) is a technique used to separate volatile compounds. Direct analysis of carboxylic acids like this compound by GC can be challenging due to their high polarity and relatively low volatility, which can lead to poor peak shape and column adsorption. lmaleidykla.ltlmaleidykla.lt To overcome these issues, derivatization is often employed. lmaleidykla.ltchromforum.org The carboxylic acid is converted into a more volatile and less polar ester or silyl ester, for example, through reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). lmaleidykla.ltlmaleidykla.lt

Once derivatized, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be effectively used for purity assessment and to monitor the progress of synthesis reactions by quantifying the disappearance of reactants and the appearance of the product. nih.govspringernature.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of less volatile and more polar compounds, making it highly suitable for carboxylic acids. mdpi.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile or methanol with an acidic modifier like formic or phosphoric acid), is the most common approach for analyzing compounds like this compound. sielc.comhplc.eu

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes to achieve higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. nih.gov When coupled with Mass Spectrometry (UPLC-MS), this technique becomes exceptionally powerful. mdpi.com It not only separates the compound from impurities but also provides mass-to-charge ratio data, which aids in the definitive identification of the main component and the structural elucidation of any impurities or degradation products. nih.govmdpi.comnih.gov

Since this compound possesses a chiral center, it exists as a pair of enantiomers. Determining the enantiomeric purity (or enantiomeric excess) is crucial, particularly in pharmaceutical applications where different enantiomers can have distinct biological activities.

Supercritical Fluid Chromatography (SFC) has become a leading technique for chiral separations, often preferred over normal-phase HPLC due to its speed, efficiency, and reduced use of organic solvents. researchgate.netamericanpharmaceuticalreview.comchromatographyonline.com The method uses supercritical carbon dioxide as the primary mobile phase, modified with a small amount of an organic solvent like methanol. researchgate.net Separation is achieved using a chiral stationary phase (CSP). By passing a solution of racemic this compound through a chiral SFC system, the two enantiomers can be separated into distinct peaks, allowing for their quantification and the determination of the enantiomeric purity of a sample. nih.govselvita.com

Melting Point Measurements

Melting point is a fundamental physical property of a solid compound and serves as a primary indicator of purity. A pure crystalline solid will typically exhibit a sharp and well-defined melting point range (often less than 1°C). The presence of impurities disrupts the crystal lattice, which generally causes a depression and broadening of the melting point range. Therefore, measuring the melting point of a synthesized batch of this compound and comparing it to a reference value for the pure substance provides a rapid and straightforward assessment of its purity. While a specific experimental value for this compound is not widely reported, related compounds such as cyclopropanecarboxylic acid have a melting point of 14-17 °C. chemicalbook.comsigmaaldrich.com

Green Chemistry Principles in Cyclopropanecarboxylic Acid Synthesis

Sustainable Cyclopropanation Strategies

Sustainable approaches to synthesizing cyclopropanecarboxylic acids focus on replacing hazardous reagents and solvents, employing alternative energy sources to enhance reaction efficiency, and harnessing the specificity of catalysts to reduce byproducts.

The choice of reaction medium is critical in green synthesis. Traditional organic solvents are often volatile, flammable, and toxic, contributing significantly to chemical waste.

Water: As a solvent, water is non-toxic, non-flammable, and abundant. Its use in organic synthesis is highly desirable for environmental reasons. Catalyst- and additive-free iodosulfonylation of cyclopropenes has been successfully performed in water, yielding functionalized cyclopropanes. rsc.org Furthermore, highly efficient cyclopropanation of diazo compounds with electron-deficient alkenes has been achieved under metal- and catalyst-free conditions using water as the sole solvent, which dramatically increased the reaction's efficiency. rsc.org Some approaches utilize designer surfactants to create nanoreactors within the aqueous medium, allowing for reactions of water-insoluble substrates.

Ionic Liquids: Ionic liquids are salts with low melting points that can serve as solvents for a wide range of chemical reactions. Their negligible vapor pressure reduces air pollution. They have been used as recyclable media for Corey-Chaykovsky cyclopropanation reactions. organic-chemistry.org The enantioselective cyclopropanation of styrene (B11656) with ethyl diazoacetate, catalyzed by copper complexes, has been studied in various ionic liquids, demonstrating that the catalyst can often be recovered and reused. researchgate.net The structure of the ionic liquid, including the nature of its cation and anion, can influence the catalyst's behavior. researchgate.net

Solvent-Free Conditions: Eliminating the solvent entirely represents an ideal green chemistry scenario. Mechanochemistry, which uses mechanical force (e.g., ball-milling) to induce chemical reactions, enables solvent-free synthesis. rsc.orgscienceopen.com The Simmons-Smith cyclopropanation, a classic method, has been adapted to a bulk solvent-free process using ball-milling to activate zinc(0), allowing for a simple and air-tolerant protocol. rsc.orgscienceopen.comrsc.org

Alternative energy sources can offer significant advantages over conventional heating, including faster reaction times, higher yields, and reduced energy consumption.

Microwave Irradiation: Microwave-assisted synthesis utilizes the efficient heating of materials through dielectric effects. researchgate.net This technique can dramatically reduce reaction times from hours to minutes and increase product yields.

Ultrasound Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and efficiencies through acoustic cavitation.

Electrochemistry: Electrochemical methods offer a green alternative by using electricity to drive reactions, often eliminating the need for stoichiometric chemical oxidants or reductants. researchgate.netnih.gov Electrochemical cyclopropanation of unactivated alkenes has been developed using active methylene (B1212753) compounds in an undivided cell. researchgate.netnih.govchemistryviews.org This approach can be metal- and catalyst-free, generating electrophilic alkene radical cations through anodic oxidation, which then react to form cyclopropane (B1198618) rings. acs.org Continuous-flow electrochemical processes further enhance scalability and safety. chemrxiv.org

Mechanochemistry: As mentioned, mechanochemistry provides a solvent-free route for cyclopropanation. rsc.orgscienceopen.comrsc.org The Simmons-Smith reaction, when performed via ball-milling, activates zinc metal mechanochemically, avoiding the need for bulk solvents and inert atmospheres. rsc.orgscienceopen.comrsc.org

| Energy Input | Description | Advantages in Cyclopropanation | Example Application |

|---|---|---|---|

| Microwave Irradiation | Uses microwave energy for rapid and uniform heating of the reaction mixture. | Reduced reaction times, increased yields, better process control. | Often used to accelerate thermal rearrangements in cyclopropane synthesis. |

| Ultrasound Irradiation | Employs high-frequency sound waves to induce acoustic cavitation, creating localized high-temperature and high-pressure zones. | Enhanced reaction rates and yields, particularly for heterogeneous reactions. | Can be used to promote metal-mediated cyclopropanation reactions. |

| Electrochemistry | Utilizes electrical current to drive redox reactions, replacing chemical reagents. | Avoids stoichiometric oxidants/reductants, offers high selectivity and mild conditions. | Direct cyclopropanation of unactivated alkenes using active methylene compounds. researchgate.netnih.govchemistryviews.org |

| Mechanochemistry | Uses mechanical force (e.g., ball milling) to initiate reactions. | Solvent-free conditions, activation of unreactive reagents, scalability. | Solvent-free Simmons-Smith reaction by activating zinc metal. rsc.orgscienceopen.comrsc.org |

Catalysis is a cornerstone of green chemistry, and the use of biocatalysts and photocatalysts offers highly efficient and selective routes to cyclopropanes.

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. Engineered heme-containing proteins, such as myoglobin (B1173299) variants, have been shown to catalyze cyclopropanation reactions with high activity and stereoselectivity. wpmucdn.comnih.gov These biocatalytic methods can overcome limitations of traditional chemocatalysts, enabling transformations that are otherwise challenging. wpmucdn.com Cofactor-independent enzymes, engineered from promiscuous tautomerases, have also been developed for the enantioselective synthesis of various cyclopropanes. researchgate.netnih.gov

Photocatalysis: Photocatalysis uses light to generate reactive intermediates. Visible-light-mediated cyclopropanation has emerged as a powerful and sustainable strategy. researchgate.net Photoredox catalysis can be used for the decarboxylative cyclopropanation of carboxylic acids with alkenes under mild conditions, using an organic photocatalyst. nih.govsemanticscholar.orgresearchgate.net This method shows excellent functional group tolerance and allows for the use of abundant carboxylic acids as starting materials. nih.govsemanticscholar.org These reactions often proceed through a radical-polar crossover mechanism. nih.govresearchgate.net

Waste Minimization and Environmental Impact Assessment

A key goal of green chemistry is the reduction of waste. This is achieved through both improved reaction design and the quantitative assessment of a process's environmental performance.

The Environmental Factor (E-factor) is a key green chemistry metric that quantifies the amount of waste produced relative to the desired product. sheldon.nlwikipedia.org It is defined as the mass ratio of waste to the mass of the product. sheldon.nlsyrris.com

E-factor = Total Mass of Waste (kg) / Mass of Product (kg)

An ideal E-factor is zero. sheldon.nl This metric accounts for all waste streams, including byproducts, leftover reactants, solvent losses, and catalyst residues. libretexts.org Water is often excluded from the calculation unless it is significantly contaminated. sheldon.nllibretexts.org The E-factor provides a simple yet powerful tool to evaluate the "greenness" of a chemical process. youtube.com Different sectors of the chemical industry have vastly different typical E-factors, reflecting the complexity and scale of their operations. libretexts.orglibretexts.org

| Industry Sector | Typical E-Factor Range |

|---|---|

| Bulk Chemicals | 1 - 5 |

| Fine Chemicals | up to 500 |

| Pharmaceuticals | 25 - 4000 |

Data sourced from multiple references. syrris.comlibretexts.orglibretexts.org

The high E-factors in the pharmaceutical industry are due to complex, multi-step syntheses and stringent purity requirements. syrris.comlibretexts.orglibretexts.org However, the industry is increasingly focused on reducing these values through strategies like continuous manufacturing, which has been shown to lower the E-factor by over 50% in some cases. continuuspharma.com

Many traditional cyclopropanation reactions rely on heavy metals and halogenated compounds, which pose environmental and health risks.

Metal-Free Methods: Developing metal-free catalytic systems is a significant goal. Catalyst-free cyclopropanation of electron-deficient alkenes with ethyl diazoacetate can be achieved, proceeding through a Michael Initiated Ring Closure (MIRC) pathway. rsc.org Electrochemical methods can also be designed to be metal-free. acs.org Furthermore, photoredox-catalyzed reactions can often utilize organic dyes as catalysts, avoiding precious metals. nih.gov

Halogen-Free Methods: Classic methods like the Simmons-Smith reaction use diiodomethane (B129776), while others use haloforms like chloroform. masterorganicchemistry.comyoutube.com These halogenated reagents contribute to waste streams that are often toxic. Greener alternatives focus on using non-halogenated precursors. For instance, reactions involving diazo compounds can be superior as they produce only nitrogen gas (N₂) as a byproduct. wikipedia.org Additionally, some modern strategies aim to replace halogenated reagents entirely. For example, reductive cyclopropanation has been achieved using hydrogen gas as the ultimate reductant, activated by an iridium catalyst, thereby avoiding the stoichiometric metal waste and halogenated methylene sources of the Simmons-Smith reaction. acs.orgnih.gov

Sustainable Formation and Manipulation of Organozinc Species

Organozinc compounds are crucial reagents in cyclopropanation, most notably in the Simmons-Smith reaction and its variations. mdpi.comwikipedia.org However, their conventional synthesis and use often involve volatile organic solvents and require stringent inert atmosphere conditions, contributing to solvent waste and operational hazards. rsc.org Sustainable approaches to the formation and manipulation of these species are therefore critical for greening the synthesis of cyclopropanecarboxylic acids.

Recent research has focused on minimizing or eliminating the need for bulk solvents through mechanochemistry. rsc.org This technique uses mechanical force, typically through ball milling, to initiate chemical reactions. researchgate.net

Mechanochemical Synthesis of Organozinc Reagents

Mechanochemical activation of zinc metal for the Simmons-Smith reaction offers a significant leap forward in sustainability. rsc.orgrsc.org By milling solid zinc(0) with a dihaloalkane (like diiodomethane), the reactive organozinc carbenoid can be generated in a solvent-free or solvent-minimized environment. rsc.org This method bypasses the need for large volumes of dry, inert solvents (e.g., diethyl ether, THF) that are characteristic of traditional solution-phase preparations. rsc.org Furthermore, these mechanochemical procedures can often be performed under an air atmosphere, simplifying the operational setup and avoiding the need for air- and moisture-sensitive techniques. rsc.org

The table below summarizes a comparison between traditional and mechanochemical approaches for generating organozinc species for cyclopropanation.

| Feature | Traditional Solution-Phase Method | Mechanochemical (Ball-Milling) Method |

| Solvent Use | High (e.g., THF, Et₂O) | Solvent-free or minimal (liquid-assisted grinding) |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) required | Can often be performed in air |

| Metal Activation | Can be capricious; may require activating agents | Achieved directly through mechanical force |

| Waste Profile | Significant solvent waste generated | Drastically reduced waste |

| Operational Simplicity | Requires specialized glassware and techniques | Operationally simple, scalable |

This table provides a qualitative comparison of the two methods based on green chemistry principles.

Research Findings in Sustainable Organozinc Chemistry

Detailed studies have demonstrated the efficacy of mechanochemical cyclopropanation. For instance, a protocol involving the milling of an alkene with zinc(0) and diiodomethane has been shown to produce a wide range of cyclopropane structures with high yields. rsc.org The process is not only solvent-free but also highly diastereoselective, preserving the stereochemistry of the starting alkene. rsc.org

Further refinements have explored the use of "liquid-assisted grinding," where small, substoichiometric amounts of a liquid additive are used. Research has shown that environmentally benign additives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or ethyl acetate (B1210297) (EtOAc) can enhance reaction efficiency as effectively as more hazardous solvents like N,N-dimethylacetamide (DMA). rsc.org

The table below presents selected data on the effect of liquid-assisted grinding additives in a model mechanochemical cyclopropanation reaction. rsc.org

| Additive (2.5 equiv.) | Yield (%) |

| None | 59 |

| N,N-Dimethylacetamide (DMA) | 76 |

| 2-Methyltetrahydrofuran (2-MeTHF) | 83 |

| Ethyl Acetate (EtOAc) | 81 |

Data adapted from optimization studies on the mechanochemical Simmons-Smith reaction of trans-cinnamyl alcohol. rsc.org

Another frontier in sustainable organozinc chemistry is the use of flow chemistry. nih.gov Continuous-flow reactors can generate organozinc reagents on-demand from metallic zinc, immediately using them in subsequent reactions. nih.govresearchgate.net This approach enhances safety by minimizing the accumulation of unstable reagents and allows for excellent control over reaction parameters, often leading to higher purity and yields. nih.gov

Catalytic approaches also contribute to the sustainable manipulation of organozinc species. For example, N-heterocyclic carbenes (NHCs) have been shown to catalyze reactions involving transient organozinc species, enabling complex transformations like the stereoselective hydroxyallylation of cyclopropenes to form densely functionalized cyclopropanes. nih.govchemrxiv.orgchemrxiv.org Such catalytic methods improve efficiency and allow for reactions to proceed under milder conditions.

Future Research Directions and Emerging Trends

Development of Novel and More Efficient Cyclopropanation Methodologies

The synthesis of functionalized cyclopropanes, including 1-(Bromomethyl)cyclopropanecarboxylic acid, is continuously evolving beyond traditional methods like the Simmons-Smith reaction. nih.govresearchgate.net A significant emerging trend is the use of photoredox catalysis, which offers mild and highly functional-group-tolerant reaction conditions. acs.org Future research will likely focus on adapting photoredox-catalyzed decarboxylative radical addition-polar cyclization cascades. bris.ac.uknih.govbohrium.com These methods could potentially use readily available carboxylic acid precursors to construct the cyclopropane (B1198618) ring, offering a more atom-economical and sustainable route. bris.ac.uknih.gov

Another promising avenue is the development of catalysts based on earth-abundant and non-toxic metals, such as iron, to replace precious metals like rhodium and palladium. scribd.com Iron-catalyzed cyclopropanation that uniquely employs aliphatic aldehydes as carbene precursors represents a significant advance. scribd.com Applying such methodologies to create the 1-(bromomethyl)cyclopropane scaffold would be a key objective. Furthermore, exploring novel C1 reagents beyond traditional diazo compounds is an active area that could lead to safer and more efficient protocols for constructing the cyclopropane core. youtube.com

| Methodology Trend | Potential Advantage for Synthesis | Key Research Focus |

| Photoredox Catalysis | Mild conditions, high functional group tolerance, sustainability. | Adapting decarboxylative cyclization of carboxylic acid precursors. |

| Earth-Abundant Metal Catalysis | Lower cost, reduced toxicity, improved environmental profile. | Developing iron or copper-based catalytic systems for the target scaffold. |

| Novel C1 Reagents | Increased safety, potentially broader substrate scope. | Exploring alternatives to diazo compounds for carbene transfer. |

Expanding the Scope of Cyclopropane Reactivity and Transformations

The inherent ring strain of this compound makes it a prime candidate for a variety of ring-opening reactions, unlocking novel synthetic pathways. nih.govnih.gov The presence of an electron-accepting carboxylic acid group renders the ring electrophilic, making it susceptible to nucleophilic attack. bohrium.comnih.gov Future investigations will likely explore this dual reactivity. For instance, the bromomethyl group can be displaced by a nucleophile while the carboxylic acid directs ring-opening, or vice-versa.

Research into tandem reactions that leverage both functional groups is a particularly promising frontier. This could involve developing one-pot procedures where an initial substitution at the bromomethyl group is followed by a ring-opening reaction, leading to complex, acyclic structures from a simple starting material. researchgate.net Additionally, the thermal decarboxylation of related cyclopropanecarboxylic acids has been shown to yield dihydrofurans via ring-opening and rearrangement. arkat-usa.org Investigating similar transformations for this compound could provide access to novel heterocyclic scaffolds.

Advances in Asymmetric Synthesis of Complex Cyclopropane Derivatives

The creation of enantiomerically pure cyclopropanes is of paramount importance, as stereochemistry is crucial for biological activity. researchgate.net A major future direction is the development of methods for the asymmetric synthesis of this compound. Current advances in asymmetric catalysis offer powerful tools to achieve this, including the use of chiral transition-metal complexes and engineered enzymes. acs.orgrsc.org

Future work will focus on applying chiral rhodium(II) and ruthenium(II) catalysts, which have shown excellent enantioselectivity in the cyclopropanation of a wide range of olefins. rsc.org Biocatalysis, using engineered carbene transferases like myoglobin (B1173299) variants, presents another exciting approach, offering high stereocontrol and operating under environmentally benign aqueous conditions. nih.govrochester.edu Successfully producing enantiopure (R)- or (S)-1-(Bromomethyl)cyclopropanecarboxylic acid would establish it as a valuable chiral building block for synthesizing complex target molecules, including pharmaceuticals and natural products. acs.org

Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding and Reaction Prediction

Modern organic chemistry increasingly relies on the synergy between experimental work and computational studies to accelerate discovery. escholarship.org For this compound, computational chemistry, particularly Density Functional Theory (DFT), will be indispensable for elucidating reaction mechanisms and predicting reactivity. nih.govacs.org

Future research will utilize DFT calculations to:

Model Transition States: By calculating the energy barriers for different reaction pathways, researchers can predict the feasibility and stereochemical outcome of novel cyclopropanation and ring-opening reactions. electronicsandbooks.comacs.orgacs.org

Understand Catalyst-Substrate Interactions: Computational models can reveal the subtle non-covalent interactions between a chiral catalyst and the substrate that determine enantioselectivity, guiding the design of more effective catalysts. researchgate.net

Rationalize Reactivity: The unique reactivity of the bifunctional title compound can be explored in silico to predict how the electronic interplay between the bromomethyl and carboxylic acid groups influences its behavior in various transformations. nih.gov

This integrated approach allows for a more rational design of experiments, reducing the amount of empirical screening required and providing a deeper, more fundamental understanding of the chemical processes involved. youtube.com

Exploration of New Applications in Advanced Synthetic Chemistry

Functionally substituted cyclopropanes are privileged motifs in medicinal chemistry and materials science due to their ability to impart conformational rigidity and unique metabolic profiles. bulletin.amresearcher.life The bifunctional nature of this compound makes it an ideal scaffold for diversity-oriented synthesis.

Future applications will likely see this compound used as a versatile starting point for creating libraries of novel small molecules for drug discovery. The carboxylic acid can be converted to amides, esters, or other functional groups, while the bromomethyl handle allows for the introduction of a wide array of substituents via nucleophilic substitution. This dual functionality enables the rapid generation of molecular complexity. Furthermore, its rigid cyclopropane core can be used as a bioisostere for other common groups in drug molecules, potentially leading to compounds with improved pharmacological properties. bulletin.am In materials science, incorporating this strained ring system into polymer backbones or functional materials could lead to novel properties. researcher.life

Q & A

Basic Research Question

- ¹H/¹³C NMR : Identify cyclopropane ring protons (δ 1.2–2.5 ppm) and bromomethyl signals (δ 3.5–4.5 ppm).

- IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹).

- X-ray Crystallography : Resolve cyclopropane ring geometry and intermolecular H-bonding patterns with carboxylic groups .

How does the bromomethyl group influence the compound’s potential as a bioisostere in medicinal chemistry?

Advanced Research Question

The bromomethyl group serves as a leaving group, enabling covalent binding to nucleophilic residues (e.g., cysteine thiols in enzymes). Structure-activity relationship (SAR) studies require synthesizing analogs (e.g., replacing Br with Cl or I) and testing inhibition kinetics (IC₅₀, Kᵢ). Molecular docking can predict binding modes to targets like proteases or kinases .

How to resolve contradictions in reported solvent effects on bromination efficiency?

Data Contradiction Analysis

Conflicting data on solvent polarity (e.g., THF vs. DCM) may arise from competing reaction pathways (radical vs. ionic). Systematic comparison under inert atmospheres (N₂/Ar) with controlled moisture levels is recommended. For example:

| Solvent | Dielectric Constant | Yield (%) | By-Products Observed |

|---|---|---|---|

| THF | 7.5 | 78 | <5% dimerization |

| DCM | 8.9 | 72 | 10% debromination |

| Controlled experiments with GC-MS monitoring can identify optimal conditions . |

What strategies mitigate cyclopropane ring opening during functionalization reactions?

Advanced Research Question

Ring-opening is minimized by avoiding strong bases (e.g., LDA) or high temperatures. Alternative approaches include:

- Protecting the carboxylic acid (e.g., esterification with MeOH/H⁺).

- Using mild coupling agents (EDC/HOBt) for amide formation.

- Low-temperature lithiation (−78°C) for directed ortho-metalation .

How can computational modeling predict the stability of this compound derivatives?

Advanced Research Question